

# An In-depth Technical Guide to the Spectral Data of Methyl 2-Phenylpropionate

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## Compound of Interest

Compound Name: Methyl 2-phenylpropionate

Cat. No.: B1585151

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**Abstract:** This technical guide provides a detailed overview of the expected spectral data for **methyl 2-phenylpropionate** (CAS No: 31508-44-8; Molecular Formula:  $C_{10}H_{12}O_2$ ; Molecular Weight: 164.20 g/mol ). Due to the limited availability of a complete, publicly accessible experimental dataset, this document focuses on predicted spectral data and established principles of spectroscopic analysis. It serves as a valuable resource for the identification, characterization, and quality control of **methyl 2-phenylpropionate** in research and development settings. The guide includes comprehensive tables of predicted spectral data, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and visualizations of key analytical workflows and molecular fragmentation pathways.

## Predicted Spectral Data

The following sections and tables summarize the predicted spectral data for **methyl 2-phenylpropionate**. These predictions are based on established spectroscopic principles and computational models.

### $^1H$ NMR Spectroscopy

The proton NMR spectrum of **methyl 2-phenylpropionate** is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methyl group attached to the chiral center, and the methyl group of the ester functionality.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Methyl 2-Phenylpropionate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~ 7.20 - 7.40	Multiplet	5H	-	Aromatic protons ( $\text{C}_6\text{H}_5$ )
~ 3.70	Quartet	1H	~ 7.1	Methine proton (-CH)
~ 3.65	Singlet	3H	-	Ester methyl protons ( $-\text{OCH}_3$ )
~ 1.50	Doublet	3H	~ 7.1	Methyl protons ( $-\text{CHCH}_3$ )

## $^{13}\text{C}$ NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **Methyl 2-Phenylpropionate** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 174.5	Carbonyl carbon ( $\text{C}=\text{O}$ )
~ 140.0	Quaternary aromatic carbon (C-1)
~ 128.5	Ortho-aromatic carbons (C-2, C-6)
~ 127.5	Para-aromatic carbon (C-4)
~ 127.0	Meta-aromatic carbons (C-3, C-5)
~ 52.0	Ester methyl carbon ( $-\text{OCH}_3$ )
~ 45.5	Methine carbon (-CH)
~ 18.5	Methyl carbon ( $-\text{CHCH}_3$ )

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. For **methyl 2-phenylpropionate**, the most characteristic absorptions will be from the carbonyl group of the ester and the C-H bonds of the aromatic and aliphatic parts.

Table 3: Predicted IR Spectral Data for **Methyl 2-Phenylpropionate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3030	Medium	Aromatic C-H stretch
~ 2980	Medium	Aliphatic C-H stretch
~ 1735	Strong	Ester C=O stretch
~ 1600, 1495, 1450	Medium-Weak	Aromatic C=C bending
~ 1200 - 1150	Strong	Ester C-O stretch
~ 750, 700	Strong	Monosubstituted benzene C-H out-of-plane bend

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization. The molecular ion peak (M<sup>+</sup>) is expected at an m/z corresponding to the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for **Methyl 2-Phenylpropionate**

m/z	Relative Intensity	Possible Fragment Ion
164	Moderate	[C <sub>10</sub> H <sub>12</sub> O <sub>2</sub> ] <sup>+</sup> (Molecular Ion)
105	High	[C <sub>6</sub> H <sub>5</sub> CHCH <sub>3</sub> ] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
59	Moderate	[COOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized for a liquid sample like **methyl 2-phenylpropionate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** A sample of **methyl 2-phenylpropionate** (approximately 5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ ) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** The  $^1\text{H}$  NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to  $^1\text{H}$  NMR. Key parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.
- **Data Processing:** The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

### Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** For a liquid sample, a thin film is prepared by placing a drop of **methyl 2-phenylpropionate** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrumentation:** The sample is placed in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample spectrum is then recorded, typically over a range of 4000-400  $\text{cm}^{-1}$ . A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

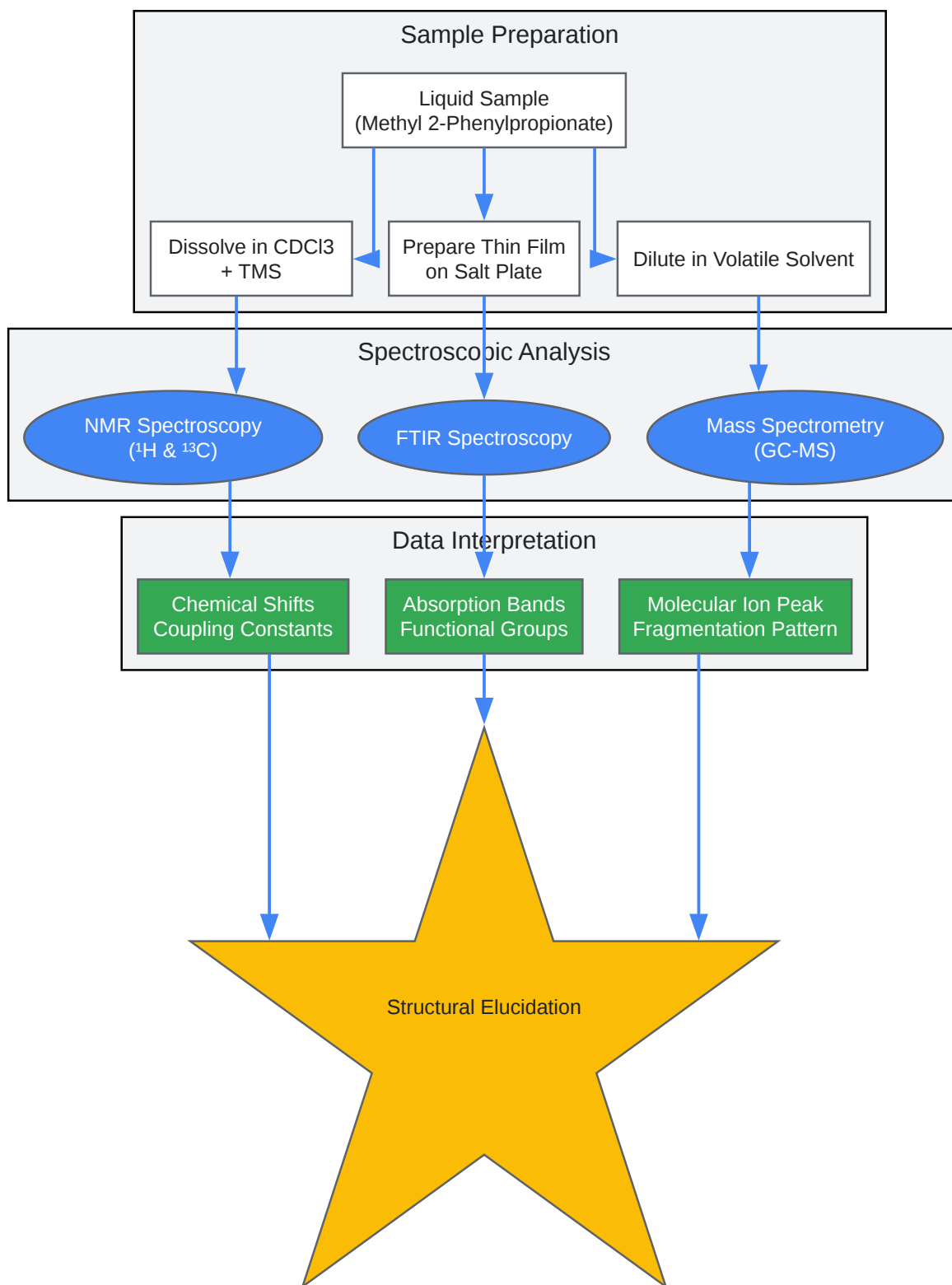
**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

**Methodology:**

- **Sample Introduction:** A dilute solution of **methyl 2-phenylpropionate** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus  $m/z$ .

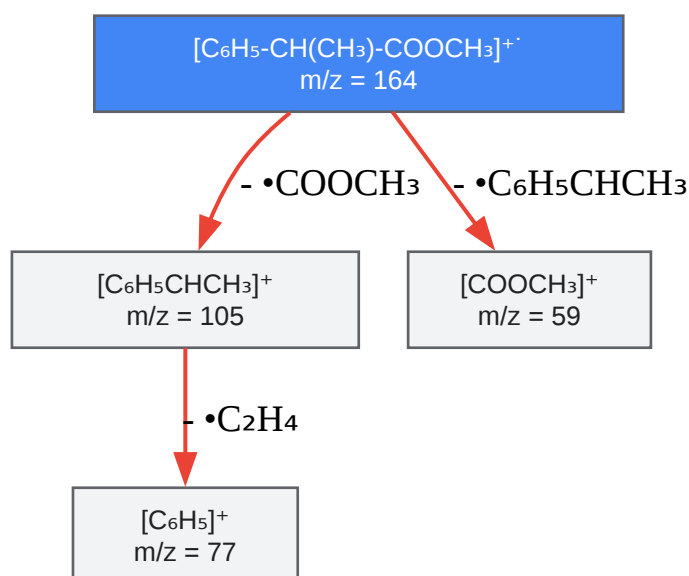
## Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to the analysis of **methyl 2-phenylpropionate**.



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Caption: Experimental workflow for the spectroscopic analysis of **methyl 2-phenylpropionate**.



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Caption: Plausible mass spectral fragmentation pathway for **methyl 2-phenylpropionate**.

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